Butyl methylcarbamate
Overview
Description
Butyl methylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine (NH2) and an alkoxy group (OR). This compound is used in various applications, including as a protecting group in organic synthesis and in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
Butylamine+Methyl chloroformate→Butyl methylcarbamate+HCl
Another method involves the reaction of butyl isocyanate with methanol:
Butyl isocyanate+Methanol→Butyl methylcarbamate
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form butylamine and methanol.
Oxidation: Oxidizing agents can convert this compound into corresponding carbamates with higher oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Butylamine and methanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Butyl methylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules.
Biology: Studied for its potential use in enzyme inhibition and as a model compound for studying carbamate interactions with biological molecules.
Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Used in the production of pesticides, fungicides, and herbicides. It also finds applications in the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of butyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for controlled regulation of biological processes. The carbamate functionality also participates in hydrogen bonding, which can influence the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Butyl methylcarbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Similar structure but with an ethyl group instead of a butyl group. Used in different applications, including as a solvent and in the synthesis of other chemicals.
Phenyl carbamate: Contains a phenyl group, which imparts different chemical properties and applications, particularly in pharmaceuticals.
tert-Butyl carbamate: Contains a tert-butyl group, often used as a protecting group in organic synthesis due to its stability and ease of removal.
This compound is unique due to its specific alkyl group, which influences its reactivity and applications. Its balance of stability and reactivity makes it suitable for various chemical and industrial processes.
Properties
IUPAC Name |
butyl N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-9-6(8)7-2/h3-5H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWHXKOYHADTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277991 | |
Record name | butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-30-3 | |
Record name | NSC5582 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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